6-Methyl-8-beta-(isoxazol-5-yl)ergoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-8-beta-(isoxazol-5-yl)ergoline is a complex organic compound that belongs to the ergoline family Ergoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline typically involves the formation of the isoxazole ring followed by its attachment to the ergoline scaffold. One common method involves the cycloaddition of nitrile oxides to unsaturated compounds, which forms the isoxazole ring . Another method includes the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Industrial Production Methods
Industrial production of this compound may involve metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods are eco-friendly and can be scaled up for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-8-beta-(isoxazol-5-yl)ergoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
6-Methyl-8-beta-(isoxazol-5-yl)ergoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-8-beta-(isoxazol-5-yl)ergoline involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Isoxazole Derivatives: Compounds with similar isoxazole rings, such as 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones.
Ergoline Derivatives: Other ergoline compounds with different substituents on the ergoline scaffold.
Uniqueness
6-Methyl-8-beta-(isoxazol-5-yl)ergoline is unique due to the combination of the isoxazole ring and the ergoline scaffold. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
116979-30-7 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
5-[(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,2-oxazole |
InChI |
InChI=1S/C18H19N3O/c1-21-10-12(17-5-6-20-22-17)7-14-13-3-2-4-15-18(13)11(9-19-15)8-16(14)21/h2-6,9,12,14,16,19H,7-8,10H2,1H3/t12-,14?,16-/m1/s1 |
InChI Key |
XBXFSFKTKZNKTE-QXDOLYAVSA-N |
Isomeric SMILES |
CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C5=CC=NO5 |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C5=CC=NO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.